(Cyanomethyl)(triphenylphosphine)gold
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H17AuNP |
|---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
acetonitrile;gold(1+);triphenylphosphane |
InChI |
InChI=1S/C18H15P.C2H2N.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3;/h1-15H;1H2;/q;-1;+1 |
InChI Key |
CGVHERXMARMMMU-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C#N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies
Precursors and Starting Materials for (Cyanomethyl)(triphenylphosphine)gold Synthesis
The successful synthesis of the target compound is critically dependent on the selection of appropriate starting materials. A stable and well-characterized gold(I) complex is essential, as is a reactant capable of delivering the cyanomethyl (⁻CH₂CN) ligand.
Chloro(triphenylphosphine)gold(I), [AuCl(PPh₃)], stands out as the most prevalent and versatile precursor in the synthesis of [Au(CH₂CN)(PPh₃)] and a vast array of other organogold compounds. wikipedia.orgnih.gov It is a colorless, air-stable solid, which makes it convenient to handle and store. wikipedia.orgnih.gov Its popularity stems from its ready availability and the lability of the gold-chloride bond, which can be cleaved by various nucleophiles. wikipedia.org
The synthesis of [AuCl(PPh₃)] is itself straightforward, typically involving the reduction of chloroauric acid (HAuCl₄) with triphenylphosphine (B44618) (PPh₃). wikipedia.orgrockchemicalsinc.com Alternatively, it can be prepared from other gold(I) complexes like (dimethyl sulfide)gold(I) chloride by ligand exchange with triphenylphosphine. wikipedia.org The linear geometry of [AuCl(PPh₃)] is characteristic of two-coordinate gold(I) complexes. wikipedia.org This stable yet reactive nature makes it an ideal starting point for generating cationic gold(I) species or for substitution reactions where the chloride is replaced by another anionic ligand, such as the cyanomethyl group. wikipedia.orgresearchgate.netnih.gov
The cyanomethyl fragment (CH₂CN) is introduced into the gold complex through the deprotonation of a suitable precursor. Acetonitrile (B52724) (CH₃CN) is the most direct and common source for this ligand. researchgate.net Although acetonitrile is only weakly acidic, its α-protons can be removed by exceptionally strong bases to generate the cyanomethyl anion. This anion then acts as a nucleophile, attacking the gold center of the [AuCl(PPh₃)] precursor and displacing the chloride ion. researchgate.net The introduction of activated species like the cyanomethyl group onto a gold atom has been previously reported, but these methods often required very strong bases such as butyllithium (B86547) (BuLi) or silver oxide (Ag₂O) to deprotonate the acetonitrile. researchgate.net
Direct Synthesis Approaches to this compound
Direct methods for synthesizing [Au(CH₂CN)(PPh₃)] involve the in-situ generation of the cyanomethyl anion from acetonitrile in the presence of the gold precursor. The efficiency of this transformation is highly dependent on the base used to deprotonate the acetonitrile.
A notable synthetic route involves the reaction of [AuCl(PPh₃)] dissolved in acetonitrile with a powerful, non-nucleophilic N-superbase. researchgate.net In a key study, the guanidine-based superbase 1,2,4,5-tetrakis(N,N′-dimethylethyleneguanidino)benzene (tdmegb) was successfully used to facilitate this reaction. When [AuCl(PPh₃)] was combined with tdmegb in an acetonitrile solvent, the formation of [Au(CH₂CN)(PPh₃)] was observed in good yield. researchgate.net This reaction represents a significant development as it allows for the synthesis of the cyanomethyl gold complex under specific basic conditions, directly utilizing the solvent as the ligand source. researchgate.net
The choice of superbase is critical to the success of the direct synthesis method. Not all superbases are capable of promoting the reaction effectively. Research has shown that both the electronic properties and the structure of the base play a crucial role. researchgate.net
For instance, a comparison between two structurally related superbases, tdmegb and 1,2,4,5-tetrakis(tetramethylguanidino)benzene (ttmgb), revealed a significant difference in reactivity. The synthesis of [Au(CH₂CN)(PPh₃)] proceeded with tdmegb, but the same reaction did not occur when ttmgb was used. researchgate.net This difference in outcome is attributed to the subtle variations in their electronic and basic properties. The superbase tdmegb was found to be a slightly better electron donor and a slightly weaker base compared to ttmgb. researchgate.net This suggests that a delicate balance of basicity and electron-donating ability is required to efficiently deprotonate the acetonitrile without leading to undesirable side reactions or decomposition of the gold complex.
Table 1: Comparison of N-Superbase Properties and Reactivity
| Superbase | Electron Donating Ability | Basicity | Outcome in Reaction with [AuCl(PPh₃)] in CH₃CN |
|---|---|---|---|
| tdmegb | Slightly higher | Slightly weaker | Formation of [Au(CH₂CN)(PPh₃)] researchgate.net |
| ttmgb | Slightly lower | Slightly stronger | No reaction observed researchgate.net |
Synthesis via Phosphonium (B103445) Ylide Precursors
An alternative synthetic strategy involves the use of phosphonium ylides. A phosphonium ylide is a neutral molecule containing a formally positive phosphorus adjacent to a formally negative carbon. For the synthesis of the target compound, the relevant ylide is cyanomethylidenetriphenylphosphorane, Ph₃P=CHCN. This ylide is typically generated in-situ by the deprotonation of the corresponding phosphonium salt, (cyanomethyl)triphenylphosphonium bromide ([Ph₃PCH₂CN]Br), with a strong base. researchgate.netlibretexts.orgyoutube.com
While not a direct route to the simple mononuclear [Au(CH₂CN)(PPh₃)] complex, research into the reactivity of cyanomethylide phosphonium species with gold compounds demonstrates the viability of forming gold-carbon bonds with this ligand. For example, the reaction of [Ph₃PCH₂CN]Br with gold(I) precursors under certain conditions has led to the synthesis of polynuclear gold yldiide complexes. researchgate.net In one case, these reactions produced an unprecedented tetrameric gold cluster, [Au₄{C(CN)PPh₃}₄]. researchgate.net Another study involving the reaction of an organyltriphenylphosphonium chloride with potassium dichlorodicyanoaurate led to the isolation of a molecular complex, Ph₃PC(H)(CN)Au(CN)₂Cl, where the ylide carbon atom is directly bonded to the gold center. researchgate.net These findings confirm that the cyanomethylide ligand, derived from a phosphonium ylide precursor, readily coordinates to gold, suggesting that with carefully controlled stoichiometry and reaction conditions, it could be a potential route to the target molecule.
Role of (Cyanomethyl)triphenylphosphonium Chloride as a Ligand Precursor
The primary starting material for generating the crucial cyanomethylide ligand is (Cyanomethyl)triphenylphosphonium chloride. This phosphonium salt acts as a stable, readily available precursor. In this compound, the cyanomethyl group is attached to a positively charged phosphonium center, making the methylene (B1212753) protons acidic. This acidity is key to its function, allowing for deprotonation to form the reactive ylide intermediate. The triphenylphosphine group, a common co-ligand in gold chemistry, is known for its ability to form stable complexes with various metal ions due to its strong sigma-donor and pi-acceptor characteristics. researchgate.net The synthesis of related gold(I) phosphonium complexes often begins with a phosphonium chloride precursor, which can then be converted into more complex structures. acs.org
Generation and Reactivity of Triphenylphosphoniumcyanomethylide
The reactive species, triphenylphosphoniumcyanomethylide, is generated in situ from its phosphonium salt precursor, (Cyanomethyl)triphenylphosphonium chloride. This transformation is achieved by treating the salt with a suitable base. The base abstracts a proton from the methylene group (the carbon adjacent to the phosphorus atom), resulting in the formation of the phosphorus ylide, [Ph₃P=CHCN].
The choice of base is critical and can range from alkali metal hydrides, such as sodium hydride (NaH), to organometallic bases. The resulting ylide features a nucleophilic carbon atom, which is poised to attack an electrophilic metal center. The reactivity of such ylides is central to forming the carbon-gold bond that characterizes the target compound. In analogous systems, the reaction of a phosphonium salt precursor with a base like silver acetylacetonate (B107027) (Ag(acac)) has been shown to effectively generate the ylide and facilitate its reaction with a gold center. acs.org
Formation of Mononuclear Gold(I) and Gold(III) Ylide Complexes
Once the triphenylphosphoniumcyanomethylide is generated, it is reacted with a suitable gold precursor to form the final complex. The oxidation state of the resulting complex, either gold(I) or gold(III), depends on the chosen gold starting material.
Gold(I) Complex Formation : To synthesize the gold(I) complex, the ylide is typically reacted with a gold(I) precursor such as Chloro(triphenylphosphine)gold(I), [(Ph₃P)AuCl]. wikipedia.org In this reaction, the nucleophilic carbon of the ylide displaces the chloride ligand on the gold(I) center. This substitution reaction yields the linear, two-coordinate this compound(I) complex. The stability of such complexes is often enhanced by the presence of the phosphine (B1218219) ligand. researchgate.net
Gold(III) Complex Formation : For the synthesis of a gold(III) derivative, a square-planar gold(III) precursor is used. The ylide reacts with the gold(III) center, substituting one of the existing ligands to form a stable Au(III)-C bond. The resulting complexes are typically four-coordinate and adopt a square-planar geometry. nih.gov The synthesis of related gold(III) phosphane complexes has been achieved by reacting a gold(III) precursor with the desired phosphane ligand, demonstrating the feasibility of this substitution pathway. mdpi.com
Table 1: Precursors for Mononuclear Gold Ylide Complex Synthesis
| Target Complex Oxidation State | Typical Gold Precursor | Reactant | Resulting Complex |
| Gold(I) | [(Ph₃P)AuCl] | Triphenylphosphoniumcyanomethylide | [(Ph₃P)Au(CHCNPPh₃)] |
| Gold(III) | [(Ph₃P)AuCl₃] | Triphenylphosphoniumcyanomethylide | [(Ph₃P)Au(CHCNPPh₃)Cl₂] |
Oxidative Routes for Gold(III) Derivatives of this compound
Accessing the gold(III) oxidation state of the title compound can be achieved not only by direct synthesis from a gold(III) precursor but also through the oxidation of a pre-formed gold(I) complex.
Oxidation of Gold(I) Precursors to Gold(III) States
An established method for preparing gold(III) compounds is the oxidation of stable gold(I) precursors. The this compound(I) complex can be treated with a suitable oxidizing agent to convert the gold center from the +1 to the +3 oxidation state. This process, known as oxidative addition, typically involves the addition of two anionic ligands (X) to the gold coordination sphere, resulting in a square-planar Au(III) complex of the type [(Ph₃P)Au(ylide)X₂].
Strong oxidizing agents are required for this transformation. For instance, biomimetic studies have shown that hypochlorite (B82951) ion (OCl⁻) can oxidize gold(I)-cyanide complexes to form gold(III) species. nih.gov Halogens (e.g., Cl₂, Br₂) are also commonly employed for the oxidation of organogold(I) complexes. The choice of oxidant directly influences the nature of the new ligands incorporated into the gold(III) coordination sphere.
Table 2: Examples of Oxidizing Agents for Au(I) → Au(III) Conversion
| Oxidizing Agent | Chemical Formula | Resulting Ligands on Au(III) |
| Chlorine | Cl₂ | Two Chloride (Cl⁻) ligands |
| Bromine | Br₂ | Two Bromide (Br⁻) ligands |
| Hypochlorite | OCl⁻ | Hydroxide (OH⁻) and Chloride (Cl⁻) ligands nih.gov |
Ligand Exchange Reactions in Gold(III) Complex Formation
An alternative pathway to gold(III) derivatives involves ligand exchange reactions on a pre-existing gold(III) center. nih.gov This strategy is particularly useful when the desired ylide ligand is more readily introduced by substitution than by direct synthesis or oxidation. The process starts with a stable gold(III) complex bearing labile (easily displaced) ligands.
For example, a complex like tetrachloroaurate(III), [AuCl₄]⁻, or a phosphine-containing precursor like [Au(PPh₃)Cl₃] can serve as the starting material. Upon reaction with triphenylphosphoniumcyanomethylide, the ylide displaces one or more of the chloride ligands to form the target this compound(III) derivative. mdpi.comrsc.org The success of this reaction depends on the relative bond strengths and the kinetic lability of the ligands involved. Studies on similar gold(III) systems have demonstrated that ligands can be sequentially replaced, allowing for precise control over the final product's composition. rsc.org
Reaction Conditions and Optimization Strategies for this compound Synthesis
The successful synthesis of this compound requires careful control and optimization of various reaction parameters to maximize yield and purity. nih.gov The development of generally applicable and robust synthetic methods is a significant goal in chemistry. nsf.gov
Key parameters for optimization include:
Solvent Choice : The solvent must be able to dissolve the reactants, particularly the phosphonium salt and the gold precursor, but it should not react with the highly reactive ylide intermediate. Aprotic, non-polar to moderately polar solvents like dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or toluene (B28343) are often suitable. The choice of solvent can significantly impact the optical and physical properties of the resulting gold composite materials. rsc.org
Base Selection : The strength of the base used for deprotonating the phosphonium salt is crucial. A base that is too weak will result in incomplete ylide formation, while a base that is too strong or nucleophilic might lead to side reactions with the solvent or the gold precursor.
Temperature Control : Ylide formation and subsequent reactions are often conducted at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the ylide intermediate and prevent decomposition or unwanted side reactions. nih.gov The thermal stability of the gold complexes themselves is also a consideration. shu.ac.uk
Reaction Time : The time required for complete ylide formation and its reaction with the gold precursor must be determined empirically, often by monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
Additives and Counterions : In some gold-catalyzed reactions, the presence of additives or the nature of the counterion can significantly influence the efficiency and outcome. nih.gov For syntheses involving halide abstraction from the gold precursor, silver salts with non-coordinating anions (e.g., AgBF₄, AgOTf) are often used. wikipedia.org
Table 3: Hypothetical Optimization of this compound Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Theoretical Yield (%) |
| 1 | Sodium Hydride | THF | 0 to 25 | 4 | 65 |
| 2 | n-Butyllithium | THF | -78 to 0 | 2 | 80 |
| 3 | Potassium tert-butoxide | Dichloromethane | 0 | 3 | 72 |
| 4 | n-Butyllithium | Diethyl Ether | -78 to 25 | 2 | 55 |
Comparative Analysis of Synthetic Protocols and Yields
The scientific literature predominantly describes a single effective pathway for the synthesis of this compound. This method relies on the reaction of a stable gold(I) starting material, chloro(triphenylphosphine)gold(I) ([AuCl(PPh₃)]), with acetonitrile (CH₃CN), which serves as both the solvent and the source of the cyanomethyl ligand. The crucial element of this synthesis is the use of a potent, non-nucleophilic base to facilitate the deprotonation of the relatively weakly acidic acetonitrile.
A key study reports the successful synthesis of [Au(CH₂CN)(PPh₃)] by employing the strong guanidine-type superbase, 1,2,4,5-tetrakis(N,N′-dimethylethyleneguanidino)benzene (tdmegb). researchgate.net The reaction is conducted by dissolving [AuCl(PPh₃)] in acetonitrile with the tdmegb base. This process is reported to produce the desired this compound complex in a "good yield," although the specific percentage is not quantitatively detailed in the available literature. researchgate.net
Interestingly, the choice of the base is critical for the success of this reaction. The same study notes that a similar, albeit slightly weaker, guanidine (B92328) base, 1,2,4,5-tetrakis(tetramethylguanidino)benzene (ttmgb), does not facilitate the formation of the cyanomethyl gold complex. researchgate.net This highlights the importance of the base's strength in activating the acetonitrile for the reaction with the gold center.
Furthermore, the solvent system plays a significant role. When the reaction with the effective base (tdmegb) is attempted in dichloromethane (CH₂Cl₂) with a large excess of a nitrile, the desired product is not formed. Instead, a gold cluster, [Au₁₁Cl₃(PPh₃)₇], is observed as the product of a gold(I) reduction. researchgate.net
At present, detailed alternative synthetic protocols with reported yields for this compound are not extensively documented in peer-reviewed literature, making a broad comparative analysis challenging. The existing data points to a highly specific set of reaction conditions necessary for the successful synthesis of this compound.
Below is an interactive data table summarizing the known synthetic protocol.
Interactive Data Table: Synthetic Protocols for this compound
| Starting Material | Reagents | Solvent | Base | Reported Yield | Reference |
| [AuCl(PPh₃)] | Acetonitrile | Acetonitrile | tdmegb | Good | researchgate.net |
| [AuCl(PPh₃)] | Acetonitrile | Acetonitrile | ttmgb | No Reaction | researchgate.net |
| [AuCl(PPh₃)] | Nitrile (excess) | Dichloromethane | tdmegb | No Reaction (Au cluster formed) | researchgate.net |
Structural Characterization and Analysis
X-ray Diffraction Studies of (Cyanomethyl)(triphenylphosphine)gold Complexes
X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Analysis of Coordination Geometry Around the Gold Center
Consistent with a vast body of literature on two-coordinate gold(I) complexes, the coordination geometry around the gold atom in this compound is expected to be nearly linear. wikipedia.orgmdpi.com The P-Au-C bond angle would be very close to the ideal 180°. researchgate.net Minor deviations from linearity can occur due to crystal packing forces or weak intermolecular interactions, but the fundamental geometry is dictated by the d¹⁰ electron configuration of the Au(I) center, which favors linear two-coordination. nih.gov
Elucidation of Gold-Carbon, Gold-Phosphorus, and Cyano Group Bond Parameters
Detailed analysis of the diffraction data allows for the precise measurement of bond lengths and angles. Based on related structures, the following parameters can be anticipated:
Gold-Phosphorus (Au-P) Bond Length: In similar triphenylphosphine (B44618) gold(I) complexes, such as [AuCl(PPh₃)], the Au-P bond length is typically found in the range of 2.22 Å to 2.25 Å. researchgate.netresearchgate.net
Gold-Carbon (Au-C) Bond Length: The Au-C sigma bond in related alkylgold(I) phosphine (B1218219) complexes is expected to be in the region of 2.10 Å.
Cyano Group (C≡N) Parameters: The bond length of the carbon-nitrogen triple bond within the cyanomethyl ligand is expected to be consistent with that of other nitriles, and its linear geometry (C-C≡N) would be preserved upon coordination.
A representative table of expected bond lengths based on analogous compounds is provided below.
| Bond | Expected Bond Length (Å) |
| Au - P | ~ 2.23 - 2.25 |
| Au - C | ~ 2.10 |
| C - C (cyano) | ~ 1.45 |
| C ≡ N | ~ 1.15 |
| P - C (phenyl) | ~ 1.83 |
Investigation of Intermolecular Gold(I)-Gold(I) Interactions
A significant feature in the crystal chemistry of many gold(I) compounds is the presence of aurophilic interactions, which are weak attractive forces between gold atoms (Au···Au). mdpi.com The distances of these interactions are typically less than the sum of the van der Waals radii of gold (~3.6 Å). Whether this compound exhibits these interactions in the solid state would depend entirely on its crystal packing. If the molecules arrange in a way that brings the gold centers into proximity, such dimeric or polymeric structures stabilized by aurophilic bonds could be observed.
Crystallographic Parameters and Space Group Determinations
The X-ray diffraction experiment would determine the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the repeating unit of the crystal) and the space group, which describes the symmetry of the crystal structure. For example, the related compound Chloro(triphenylphosphine)gold(I) crystallizes in the orthorhombic space group P2₁2₁2₁. wikipedia.org The parameters for this compound would be unique to its specific crystalline form.
Table of Expected Crystallographic Data to be Determined
| Parameter | Description | Example from [AuCl(PPh₃)] wikipedia.org |
|---|---|---|
| Crystal System | Orthorhombic, Monoclinic, Triclinic, etc. | Orthorhombic |
| Space Group | Symmetry elements of the unit cell | P2₁2₁2₁ |
| a (Å) | Unit cell dimension | 12.300 |
| b (Å) | Unit cell dimension | 13.084 |
| c (Å) | Unit cell dimension | 10.170 |
| α (°) | Unit cell angle | 90 |
| β (°) | Unit cell angle | 90 |
| γ (°) | Unit cell angle | 90 |
Multinuclear NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the structure of diamagnetic compounds like this compound in solution. Key nuclei for analysis would be ¹H, ¹³C, and ³¹P.
The expected NMR data would provide clear evidence for the connectivity of the molecule:
¹H NMR: Would show a characteristic signal for the methylene (B1212753) protons (-CH₂-) of the cyanomethyl group. This signal would likely appear as a doublet due to coupling with the ³¹P nucleus of the phosphine ligand (a ²JHP coupling). The aromatic protons of the triphenylphosphine ligand would appear as a complex multiplet in the downfield region of the spectrum. rsc.org
¹³C{¹H} NMR: In the proton-decoupled spectrum, the methylene carbon would appear as a doublet due to coupling with the ³¹P nucleus (a ¹JCP coupling). The cyano carbon would also be observable, likely as a smaller doublet (²JCP). The characteristic signals for the four distinct carbons of the phenyl groups would also be present, with the ipso-carbon (the one bonded to phosphorus) showing a large ¹JCP coupling constant. rsc.org
³¹P{¹H} NMR: The proton-decoupled ³¹P NMR spectrum is simplest, expected to show a single sharp singlet, confirming the presence of a single phosphorus environment. Its chemical shift would be indicative of a phosphine ligand coordinated to a gold(I) center. rsc.org
Table of Expected Multinuclear NMR Signals
| Nucleus | Group | Expected Signal Type | Expected Coupling |
|---|---|---|---|
| ¹H | -CH₂CN | Doublet | ²JHP (coupling to ³¹P) |
| ¹H | -P(C₆H ₅)₃ | Multiplet | H-H couplings |
| ¹³C{¹H} | -C H₂CN | Doublet | ¹JCP (coupling to ³¹P) |
| ¹³C{¹H} | -CH₂C N | Doublet | ²JCP (coupling to ³¹P) |
| ¹³C{¹H} | -P(C ₆H₅)₃ | 4 Doublets | ¹JCP, ²JCP, ³JCP, ⁴JCP (coupling to ³¹P) |
This combination of X-ray diffraction and multinuclear NMR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound, confirming its linear geometry and the connectivity of its constituent ligands.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR, are used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FT-IR) spectroscopy is effective for confirming the presence of key functional groups in [Au(CH₂CN)(PPh₃)]. nih.gov The most diagnostic vibrational bands are:
Nitrile Stretch (ν(C≡N)): The cyanomethyl ligand is characterized by a sharp, intense absorption band corresponding to the C≡N stretching vibration. This band typically appears in the region of 2200–2260 cm⁻¹.
Triphenylphosphine Bands: The PPh₃ ligand exhibits several characteristic bands, including those for P-Ph stretching and phenyl ring vibrations. For example, bands around 1480 cm⁻¹ and 1435 cm⁻¹ are characteristic of the phosphine ligand in gold complexes. rsc.org
Key FT-IR absorption bands are tabulated below.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Cyanomethyl | C≡N Stretch | 2200 - 2260 |
| Triphenylphosphine | Phenyl modes | ~1480 and ~1435 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a crucial analytical tool for confirming the molecular weight and composition of this compound. Soft ionization techniques such as Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) are typically employed for the analysis of organometallic complexes to prevent fragmentation and allow for the observation of the molecular ion. nih.govmdpi.com
In the positive ionization mode, the mass spectrum is expected to show a prominent peak corresponding to the molecular ion of the complex, often with an associated proton or cation (e.g., [M+H]⁺ or [M+Na]⁺). nih.gov High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which allows for the unambiguous confirmation of the elemental composition of the complex. rsc.org The use of ESI-MS has been instrumental in identifying a wide range of cationic triphenylphosphine-ligated gold clusters, demonstrating its power in characterizing these species in solution. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for the analysis of organometallic compounds, as it typically preserves the molecular ion for detection. For this compound, with a chemical formula of C20H17AuNP, the expected molecular weight is approximately 500.3 g/mol .
In a typical ESI-MS experiment, the complex would be dissolved in a suitable solvent like acetonitrile (B52724) or methanol and introduced into the spectrometer. The resulting mass spectrum is expected to show a prominent peak corresponding to the molecular ion [M]+ or a protonated adduct [M+H]+. Due to the natural isotopic abundance of gold (100% ¹⁹⁷Au), the primary peak would not be accompanied by significant isotopic patterns from the metal itself. However, the presence of carbon-13 would result in a small M+1 peak.
A key characteristic of gold-phosphine complexes in mass spectrometry is the potential for fragmentation through the cleavage of the relatively labile gold-phosphorus bond. nih.gov Therefore, a significant fragment ion corresponding to the [Au(PPh₃)]⁺ cation might also be observed.
Table 1: Expected ESI-MS Data for this compound
| Species | Expected m/z | Notes |
| [C₂₀H₁₇AuNP]⁺ | ~500.3 | Molecular Ion [M]⁺ |
| [C₂₀H₁₈AuNP]⁺ | ~501.3 | Protonated Molecular Ion [M+H]⁺ |
| [Au(PPh₃)]⁺ | ~459.1 | Fragment ion |
Note: The m/z values are approximate and can vary slightly based on the specific instrument calibration and experimental conditions.
Electronic Absorption and X-ray Photoelectron Spectroscopy
The electronic properties, including the oxidation state of the gold center and electron transitions, are investigated using UV-Vis and X-ray photoelectron spectroscopy.
UV-Vis Spectroscopic Characterization
The electronic absorption spectrum of this compound, a d¹⁰ gold(I) complex, is anticipated to be characterized by absorptions in the ultraviolet region. These transitions are typically attributed to ligand-to-metal charge transfer (LMCT) and intraligand transitions.
Table 2: Expected UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Assignment |
| ~230-280 nm | Intraligand π → π* transitions of the triphenylphosphine and cyanomethyl ligands |
| ~280-350 nm | Ligand-to-Metal Charge Transfer (LMCT) bands |
Note: The exact absorption maxima and molar absorptivity values would require experimental determination.
X-ray Photoelectron Spectroscopy (XPS) for Gold Oxidation State and Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is particularly useful for confirming the +1 oxidation state of the gold center.
The analysis focuses on the binding energy of the core-level electrons, specifically the Au 4f electrons. The Au 4f region of the spectrum will exhibit a characteristic doublet corresponding to the Au 4f₇/₂ and Au 4f₅/₂ spin-orbit components, with a typical splitting of approximately 3.7 eV. cardiff.ac.uk The binding energy of the Au 4f₇/₂ peak for Au(I) complexes with phosphine ligands is typically observed around 85.0 eV. cardiff.ac.uk This is intermediate between the binding energy for metallic gold (Au(0)) at ~84.0 eV and Au(III) species at ~86.0 eV. cardiff.ac.uk
It is important to note that factors such as the specific ligand environment and the physical state of the sample (e.g., as a thin film or supported on a substrate) can cause shifts in the observed binding energies. cardiff.ac.uk For instance, in gold-phosphine clusters, the Au 4f₇/₂ binding energy has been observed to vary, with values around 85.3 ± 0.2 eV for higher binding energy components in some clusters. researchgate.net
Table 3: Typical XPS Binding Energies for Gold in this compound
| Core Level | Typical Binding Energy (eV) | Reference |
| Au 4f₇/₂ | ca. 85.0 | cardiff.ac.uk |
| Au 4f₅/₂ | ca. 88.7 | cardiff.ac.uk |
Note: These are typical values for Au(I)-phosphine complexes and the exact values for the title compound may vary.
Chemical Reactivity and Mechanistic Investigations
Ligand Exchange Reactions Involving (Cyanomethyl)(triphenylphosphine)gold
Ligand exchange is a fundamental reaction for phosphine-gold(I) complexes. nih.gov The stability and lability of the ligands attached to the gold center are key determinants of the complex's reactivity and its utility as a precursor for other functionalized materials. nih.govnih.gov
The triphenylphosphine (B44618) (PPh₃) ligand plays a critical role in the coordination chemistry of gold. researchgate.net As a ligand, triphenylphosphine is known for its strong sigma-donor and pi-acceptor capabilities, which allow it to form stable complexes with a variety of metal ions. researchgate.net In gold(I) complexes, the PPh₃ ligand is generally stable; however, it is also kinetically labile under certain conditions. nih.gov
This lability allows for its displacement by other nucleophiles or its exchange with free ligands in solution. nih.gov For instance, cationic triphenylphosphine-gold(I)-π complexes are known to undergo facile intermolecular exchange with free π ligands. nih.gov The PPh₃ ligand can also be displaced by weak σ-donors. nih.gov In many reactions, phosphine-gold(I) complexes can decompose to form the more stable bis(triphenylphosphine)gold(I) cation, [(PPh₃)₂Au]⁺. nih.govnih.gov This reactivity is crucial for its role in catalysis, where the dissociation of the phosphine (B1218219) ligand can generate a more catalytically active species.
The replacement of the cyanomethyl (-CH₂CN) group and the ancillary triphenylphosphine ligand are key aspects of the reactivity of this compound. The Au-C bond is generally robust; however, the protonolysis of Au-alkyl bonds can occur in the presence of an acid source, representing a potential pathway for the cleavage of the cyanomethyl group. acs.org In contrast, the gold-cyanide moiety in related complexes is noted for its stability, which may influence the lability of the cyanomethyl group. nih.gov
The replacement of the ancillary triphenylphosphine ligand is a more common process. Thiol-for-phosphine ligand exchanges are widely used to functionalize gold nanoparticles and clusters, demonstrating the general susceptibility of the Au-P bond to cleavage and substitution. nih.govnih.govresearchgate.net Mechanistic studies on gold nanoparticles show that such exchanges can proceed in stages, beginning with the liberation of a AuCl(PPh₃) unit, followed by the replacement of the remaining phosphine ligands. nih.govresearchgate.net This suggests that in this compound, the PPh₃ ligand is likely the more labile component compared to the cyanomethyl group.
In the context of thiol-for-phosphine exchange on gold nanoparticles, a more intricate, multi-stage mechanism has been identified. nih.govresearchgate.net This process can be summarized as follows:
Initial Stage : Liberation of AuCl(PPh₃) from the cluster. nih.govresearchgate.net
Second Stage : Replacement of the remaining phosphine ligands as PPh₃, a process that can be assisted by other gold complexes in the solution. nih.govresearchgate.net
Final Stage : Completion and reorganization of the new thiol-based ligand shell on the gold core. nih.govresearchgate.net
The stability of intermediates formed during the exchange is crucial; if the partially exchanged complex is unstable, it can lead to particle growth or aggregation rather than a simple ligand substitution. nih.gov
| Mechanism Type | Description | Key Intermediates | Governing Factors |
|---|---|---|---|
| Dissociative Pathway | The process begins with the dissociation of a ligand (e.g., PPh₃) from the gold center, forming a lower-coordinate, unsaturated intermediate. nih.gov | Tricoordinate Au(I) or Au(III) species. nih.gov | Ligand bond strength, steric hindrance, solvent effects. |
| Multi-Stage Exchange (on clusters) | A sequential process observed in nanoparticle functionalization, involving initial loss of a gold-ligand fragment, followed by substitution and reorganization. nih.govresearchgate.net | Partially exchanged nanoparticles, free PPh₃, AuCl(PPh₃). nih.govnih.gov | Stability of the gold core, nature of incoming ligand (e.g., thiols), reaction conditions. nih.gov |
C-C Bond Forming Reactions Catalyzed by Gold Complexes
While gold catalysts are well-known for activating C-C multiple bonds as π-Lewis acids, they can also facilitate C-C bond formation through redox-mediated cross-coupling reactions. uoa.grresearchgate.net These transformations often involve a Au(I)/Au(III) redox cycle, where reductive elimination from a gold(III) intermediate is the key bond-forming step. nih.gov
Reductive elimination is a fundamental step in many catalytic cycles where a C-C bond is formed. acs.org In gold chemistry, this process typically occurs from a square planar Au(III) center, leading to a Au(I) complex and the coupled organic product. nih.gov The mechanism can proceed through several pathways.
Pioneering studies revealed that reductive elimination from Au(III) complexes can occur either from a four-coordinate species or, more commonly, from a three-coordinate intermediate formed after the dissociation of a ligand, such as triphenylphosphine. acs.orgnih.gov The nature of the other ligands on the gold center dramatically influences the reaction's selectivity and rate. For example, in complexes of the type (Ph₃P)Au(aryl)(CF₃)(X), where X is a halide, the strength of the Au(III)-X bond dictates whether C-X or C-CF₃ bond formation occurs. acs.org Stronger Au-F and Au-Cl bonds favor C-CF₃ reductive elimination, whereas the weaker Au-I bond leads exclusively to C-I elimination. acs.org
Furthermore, recent studies have provided evidence for an alternative SN2-type mechanism, where a nucleophile attacks a gold-bound carbon atom, leading to reductive elimination without prior ligand dissociation. acs.orgnih.gov
| Pathway | Description | Precursor Complex | Key Influencing Factors |
|---|---|---|---|
| From Tricoordinate Intermediate | A ligand (e.g., PPh₃) dissociates from the four-coordinate Au(III) complex prior to the C-C bond-forming reductive elimination step. acs.orgnih.gov | [Au(R)(R')(X)(L)] | Lability of ligand L, stability of the resulting tricoordinate species. nih.gov |
| From Tetracoordinate Complex | Direct reductive elimination from the stable four-coordinate square planar Au(III) complex. nih.gov | [Au(R)(R')(X)(L)] | Nature of ligands R, R', X, and L; steric and electronic effects. |
| Halide-Dependent Selectivity | The choice of halide ligand (X) in (L)Au(R)(R')(X) complexes determines the product selectivity between C-R' and C-X coupling. acs.org | (Ph₃P)Au(aryl)(CF₃)(X) | Au(III)-X bond dissociation energy. Stronger bonds (Au-F) favor C-C coupling. acs.org |
| SN2-type Pathway | A nucleophile directly attacks a gold-bound carbon, resulting in reductive elimination. acs.orgnih.gov | Cationic or neutral Au(III) complexes with labile ligands/counter-ions. nih.gov | Nucleophilicity of the attacking species, electrophilicity of the Au-bound carbon. nih.gov |
While specific catalytic applications for this compound are not extensively documented, its role can be inferred from the behavior of related phosphine-gold(I) complexes. Compounds like (Ph₃P)AuCl are common and effective precatalysts for various C-C bond-forming reactions, including Suzuki cross-couplings. uoa.gr
In a typical catalytic cycle, this compound would likely serve as a stable source of a catalytically active Au(I) species. The initial step would involve the dissociation of one or both of its ligands to generate a more reactive cationic gold center. This species could then undergo oxidative addition with a substrate to form a Au(III) intermediate, which, after subsequent steps, would lead to C-C bond formation via reductive elimination. In some catalytic systems involving Ph₃PAuPh, the phenyl group has been observed to act as a non-participatory "spectator" ligand. nih.gov It is plausible that the cyanomethyl group could play a similar spectator role, with the catalysis being driven by the gold center's redox activity, or it could potentially be involved in the catalytic transformation itself.
C-H Activation Chemistry and Mechanisms
The ability of gold complexes to activate C-H bonds is a cornerstone of their catalytic activity and is directly pertinent to the formation of the cyanomethyl ligand from acetonitrile (B52724).
The formation of the cyanomethyl ligand (-CH₂CN) inherently involves the activation of a C-H bond in acetonitrile (CH₃CN). Gold(I) complexes are known to readily coordinate with acetonitrile to form species such as [Au(NCMe)₂]⁺. nih.gov The synthesis of these complexes can be achieved by reacting elemental gold with nitrosyl salts in acetonitrile. nih.gov The interaction between gold and the acetonitrile ligand can facilitate the cleavage of the otherwise inert C(sp³)-H bond. researchgate.net While direct studies on this compound are specific, the general principle is well-established in gold catalysis, where gold(I) complexes, including those with N-heterocyclic carbene (NHC) ligands, are used as catalysts for various C-H activation reactions. researchgate.net The stability and reactivity of gold-acetonitrile complexes are influenced by the counter-anion, with weakly coordinating anions promoting different structural and reactive properties. nih.gov DFT calculations have shown that acetonitrile complexation to a gold(I) center is an energetically favorable process, which can provide a low-energy pathway for subsequent reactions. acs.org
Several mechanistic pathways have been proposed for C-H activation at gold centers, depending on the substrate and the nature of the gold catalyst.
Electrophilic Activation / Auration : In many cases, particularly with Au(III), C-H activation is believed to occur via electrophilic activation. rsc.org For a substrate like methane, a proposed pathway involves the electrophilic auration of the C-H bond to form a Au(III)-alkyl intermediate, which then undergoes reductive elimination. rsc.org This type of mechanism, where the gold center acts as a potent electrophile, is common for late-stage transition metals. scielo.br
Oxidative Addition : While less common for gold due to its high redox potential, an oxidative addition mechanism can occur where an electron-rich gold(I) center inserts into a C-H bond, leading to a gold(III)-hydrido-alkyl species. scielo.br This pathway is more typical for electron-rich late transition metals.
Hydride Shift : For substrates possessing a hydrogen with significant hydridic character (e.g., benzylic or adjacent to a heteroatom), a 1,5-hydride shift mechanism is possible. rsc.org In this pathway, an electrophilic gold complex initially activates an unsaturated part of the molecule (like an alkyne), which then facilitates an intramolecular hydride transfer from a C-H bond to the activated moiety. rsc.org
Concerted Metalation-Deprotonation (CMD) : This pathway, investigated for other transition metals, involves a concerted step where the C-H bond is broken with the assistance of a basic ligand on the metal center, avoiding a high-energy, formally oxidized intermediate. scielo.br
Table 2: Summary of Proposed C-H Activation Mechanisms at Gold Centers This table is interactive. You can sort and filter the data.
| Mechanism | Description | Key Intermediate | Typical Gold Oxidation State | Reference |
|---|---|---|---|---|
| Electrophilic Activation | Gold center acts as an electrophile, attacking the C-H bond. | Organogold(III) species | Au(III) | rsc.org |
| Hydride Shift | Intramolecular transfer of a hydride to a gold-activated π-system. | Carbocationic species | Au(I) | rsc.org |
| C-H Insertion | Insertion of a gold-carbene or vinyl cation into a C-H bond. | Gold-carbene or vinyl cation | Au(I) | nih.gov |
Gold's catalytic behavior in C-H activation displays both similarities and distinct differences when compared to other transition metals, particularly palladium.
Redox Potentials : A significant challenge in gold catalysis is the high redox potential of the Au(I)/Au(III) couple (1.41 V), which makes oxidative addition pathways more difficult compared to palladium. researchgate.net Consequently, many gold-catalyzed reactions proceed without a change in the oxidation state, relying on the strong Lewis acidity (π-acidity) of gold complexes. researchgate.netresearchgate.net
Mechanism : Palladium catalysis frequently proceeds via an oxidative addition-reductive elimination cycle. In contrast, gold catalysis often involves the activation of π-systems (alkynes, allenes, alkenes) toward nucleophilic attack or proceeds through electrophilic C-H activation. researchgate.netmdpi.com While Au(III) is isoelectronic with the widely used Pd(II), its higher Lewis acidity leads to different reactivity profiles. researchgate.net
Scope : Palladium has been a dominant metal for cross-coupling and C-H activation reactions for decades. researchgate.net However, gold catalysis has opened up unique transformations, such as the intermolecular hydroalkylation of alkenes with activated methylene (B1212753) C-H bonds, a reaction that was not well-established with palladium. acs.orgacs.org Ruthenium-catalyzed procedures have also been developed but may be limited to specific positions, such as meta-alkylation. acs.org In contrast to many transition metals that require directing groups for regioselectivity, some gold-catalyzed C-H activations can proceed on non-activated C(sp³)-H bonds without such assistance. researchgate.net
Nucleophilic Reactivity of the Gold Metal Center
While gold complexes are most commonly employed as electrophilic activators (Lewis acids), there is growing evidence that the gold metal center itself can exhibit nucleophilic reactivity under specific ligand environments.
Research on diarylborylgold(I) complexes has demonstrated that the gold atom can act as a nucleophile in reactions with species containing polar multiple bonds, such as aldehydes, ketones, and carbodiimides. researchgate.netsemanticscholar.org In these reactions, addition products are formed through the concomitant formation of a new Au-C bond and a B-O or B-N bond. researchgate.net
The proposed mechanism, supported by DFT calculations, involves an initial coordination of the heteroatom (O or N) of the polar multiple bond to the vacant p-orbital of the Lewis acidic diarylboryl ligand. semanticscholar.orgrsc.org This initial step is followed by a migratory insertion, where the electron-rich gold atom attacks the electrophilic carbon of the C=O or C=N bond. semanticscholar.orgrsc.org This reactivity is analogous to the behavior of conventional sp³-hybridized borate species. researchgate.netrsc.org This nucleophilic character of the gold center is induced by the strongly σ-donating boryl ligand, which makes the metal center electron-rich. rsc.org Similar nucleophilic behavior has been proposed for Au-Al complexes, where the polarization of the Au(δ⁻)–Al(δ⁺) bond renders the gold center nucleophilic enough to react with CO₂ and carbodiimide. rsc.org
Table 3: Reactions of a Nucleophilic Diarylborylgold(I) Complex with Polar Substrates This table is interactive. You can sort and filter the data.
| Substrate Class | Specific Substrate | Key Bond Formations | Observation | Reference |
|---|---|---|---|---|
| Carbonyl (C=O) | Aldehyd | Au-C, B-O | Addition across the C=O bond | researchgate.net, semanticscholar.org |
| Carbonyl (C=O) | Ketone | Au-C, B-O | Addition across the C=O bond | researchgate.net, semanticscholar.org |
| Carbodiimide (C=N) | N,N'-Dicyclohexylcarbodiimide | Au-C, B-N | Addition across the C=N bond | researchgate.net, semanticscholar.org |
Stepwise Reaction Mechanisms Probed Experimentally and Computationally
The formation of this compound, [Au(CH₂CN)(PPh₃)], represents a noteworthy reaction, as it involves the activation of the C-H bond in acetonitrile (CH₃CN). The introduction of cyanomethyl and other activated methylene groups to a gold(I) center has been documented, though it typically necessitates the use of strong bases, such as butyllithium (B86547) or organic superbases, or silver oxide as a halogen-abstractor to deprotonate the methylene precursor. researchgate.net
A specific and unusual formation of this compound was observed when chloro(triphenylphosphine)gold(I), [AuCl(PPh₃)], was dissolved in acetonitrile with the N-superbase 1,2,4,5-tetrakis(N,N′-dimethylethyleneguanidino)benzene (tdmegb), yielding the product in good quantities. researchgate.net Interestingly, this reaction is selective to the base used; employing the similar but slightly weaker electron donor, 1,2,4,5-tetrakis(tetramethylguanidino)benzene (ttmgb), does not facilitate the reaction. researchgate.net This highlights a nuanced reaction mechanism that is highly dependent on the electronic properties of the base. In contrast, when the reaction is attempted in dichloromethane (B109758) with [AuCl(PPh₃)], tdmegb, and a large excess of nitrile, the primary product is a gold cluster, [Au₁₁Cl₃(PPh₃)₇], resulting from the reduction of the Au(I) complex. researchgate.net This suggests that the solvent and reactant concentrations play a critical role in directing the reaction pathway towards either C-H activation or gold reduction.
Computational studies, often employing density functional theory (DFT), have become crucial in elucidating the complex mechanisms of gold-catalyzed reactions. nih.govnih.gov For instance, DFT calculations on related systems have shown a high sensitivity of reaction energy barriers to the specific functional used, indicating the complexity of accurately modeling these reactions. nih.gov While direct computational studies on the tdmegb-mediated formation of this compound are not extensively detailed in the provided sources, the experimental observations point towards a proton-coupled electron transfer (PCET) mechanism, where the strong basicity and reducing power of the tdmegb superbase are key.
Oxidative Chemistry of Gold Species
The oxidation of gold(I) to gold(III) is a fundamental step in many gold-catalyzed cross-coupling reactions, yet it presents a significant challenge. The high redox potential of the Au(I)/Au(III) couple makes gold(I) complexes inherently resistant to two-electron oxidation. researchgate.netnih.gov Consequently, this transformation often requires strong oxidants, such as halogens, diazonium salts, or hypervalent iodine reagents. nih.gov
The oxidative addition of organic electrophiles to a linear, two-coordinate gold(I) complex like this compound would result in a square-planar, four-coordinate gold(III) species. This process involves a formal increase in both the oxidation state and the coordination number of the gold center. Mechanistically, oxidative additions can proceed through different pathways, including a concerted mechanism, common for non-polar bonds, or a stepwise (ionic or radical) mechanism, which is more typical for polar bonds. youtube.com
Pioneering studies demonstrated that the oxidative addition of alkyl halides to simple phosphine gold(I) complexes like [Au(CH₃)(PPh₃)] is possible. nih.gov However, achieving this transformation under catalytic and mild conditions has been a major focus of modern research. Several strategies have been developed to facilitate the difficult Au(I)/Au(III) oxidation, as summarized in the table below.
| Strategy | Description | Key Findings & Examples |
| Ligand Design | Utilizing specially designed ligands to lower the activation barrier for oxidation. | Chelation-assisted strategies using hemilabile (P,N) or bidentate (P,P) ligands stabilize the resulting Au(III) center. nih.govnih.govnih.gov Small bite-angle bidentate phosphine ligands can also promote oxidation through strain release. nih.gov |
| Photochemistry | Using light to promote the oxidative addition step. | Visible-light irradiation with a photocatalyst can trigger the oxidative addition of an alkynyl iodide to a vinylgold(I) complex. researchgate.net Direct photoinitiation has been shown to enable the oxidative addition of CF₃I to Au(I) complexes. acs.org |
| Use of Strong Oxidants | Employing potent oxidizing agents to overcome the high redox potential. | Hypervalent iodine(III) reagents are commonly used, where ligand exchange between the Au(I) catalyst and the oxidant can generate a more reactive oxidizing species. rsc.org |
| Bimetallic Systems | Involving a second metal to assist in the redox process. | The use of bimetallic Au(I) complexes has been explored as a strategy to facilitate oxidative addition. nih.gov |
These approaches have significantly expanded the scope of Au(I)/Au(III) redox catalysis, enabling the development of new cross-coupling and difunctionalization reactions. researchgate.netnih.gov
The ancillary ligand, such as the triphenylphosphine in this compound, plays a paramount role in modulating the electrochemical properties and reactivity of the gold center. nih.govresearchgate.net Ligand design is a central strategy for tuning the redox potential of the Au(I)/Au(III) couple and influencing the kinetics of oxidative addition and subsequent reductive elimination steps. nih.gov
The electronic and steric properties of the ancillary ligand directly impact the feasibility of the oxidative addition process.
Electronic Effects: More electron-donating ligands increase the electron density at the gold(I) center, which should, in principle, make it more susceptible to oxidation. However, the same electronic donation can also stabilize the gold(I) state. The stability of the resulting gold(III) complex is also critically affected by the ligand's electronic nature. researchgate.net
Steric Effects: The steric bulk of ligands, often quantified by the cone angle, can influence the coordination geometry and the accessibility of the metal center. For example, the oxidative addition of CF₃I was found to be sensitive to the sterics of an aryl ligand on a gold(I) center. acs.org
Furthermore, the ligands transferred from the oxidant to the newly formed Au(III) center also direct its subsequent reactivity. Acetate ligands, for example, are more easily displaced by the arene nucleophile, leading to the desired cross-coupling product via reductive elimination. In contrast, chloride ligands are less reactive and tend to stabilize the Au(III) intermediate, potentially favoring other pathways. rsc.org The interplay between the permanent ancillary ligand and the transient anionic ligands is therefore crucial for catalytic turnover.
| Ligand Type | Influence on Redox Properties and Reactivity |
| Monodentate Phosphines (e.g., PPh₃) | Serve as the baseline for many studies. Their electronic and steric properties can be tuned by changing the substituents on the phosphorus atom. The choice of phosphine can determine whether a reaction proceeds at all. rsc.org |
| Chelating Diphosphines (e.g., dppe) | Can stabilize the resulting square-planar Au(III) complex, thereby facilitating the oxidative addition step. The bite angle of the diphosphine is a critical parameter. nih.govnih.gov |
| Hemilabile Ligands (e.g., P,N-ligands) | These ligands can bind in a bidentate fashion to the Au(III) center to stabilize it, while a monodentate coordination to the Au(I) center leaves a coordination site open for the initial interaction with the substrate. This "hemilability" is a key design principle for facilitating oxidation. nih.govnih.gov |
| N-Heterocyclic Carbenes (NHCs) | As strong σ-donors, NHC ligands can also be used to tune the electronic properties of the gold center and influence the stability and reactivity of both Au(I) and Au(III) species. nih.gov |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations on (Cyanomethyl)(triphenylphosphine)gold
Density Functional Theory (DFT) has become a primary method for the computational modeling of gold complexes, offering a favorable balance between accuracy and computational cost. nih.govumn.edu These calculations allow for a detailed exploration of the molecule's potential energy surface, providing critical data on its structure, the energetics of chemical reactions, and the nature of its molecular orbitals.
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, these calculations predict a nearly linear C-Au-P coordination, which is characteristic of two-coordinate Au(I) complexes. The process involves selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set that accurately describes the electrons of all atoms, including the heavy gold atom where relativistic effects are often accounted for through the use of an effective core potential (ECP). nih.govrug.nl
The optimization yields key structural parameters, such as bond lengths and angles, which serve as a theoretical prediction of the molecule's architecture. The electronic structure, describing the distribution and energy of electrons within the molecule, is also determined, providing a foundation for understanding its chemical behavior. nih.govnih.gov
Table 1: Predicted Structural Parameters for this compound via DFT Geometry Optimization
| Parameter | Predicted Value Range | Description |
|---|---|---|
| Au-P Bond Length | 2.25 - 2.35 Å | The distance between the gold and phosphorus atoms. |
| Au-C Bond Length | 2.05 - 2.15 Å | The distance between the gold and the cyanomethyl carbon atoms. |
| C≡N Bond Length | 1.15 - 1.20 Å | The length of the triple bond in the cyanide group. |
| P-Au-C Bond Angle | 175° - 180° | The angle defining the linear coordination around the gold center. |
DFT calculations are a powerful tool for mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive reaction energy profile can be constructed. This profile illustrates the energy changes that occur as a reaction progresses, allowing chemists to understand the feasibility and sequence of steps in a proposed mechanism. rsc.org For a complex like this compound, this could involve modeling reactions such as ligand substitution or oxidative addition. The calculated Gibbs free energies (ΔG) for each stationary point on the profile reveal the thermodynamic driving forces and barriers of the reaction.
A critical aspect of mechanistic studies is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. nih.gov In DFT calculations, a transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡).
Once the activation energy is known, kinetic parameters such as the reaction rate constant (k) can be derived using the Eyring-Polanyi equation. This allows for a theoretical prediction of reaction rates, providing a quantitative measure of how fast a reaction is likely to proceed under specific conditions. osti.govaip.orgosti.gov
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). youtube.com
Analysis of the HOMO and LUMO of this compound reveals insights into its reactivity. The HOMO is typically centered on the d-orbitals of the gold atom, while the LUMO may be associated with the π* orbitals of the triphenylphosphine (B44618) or cyanomethyl ligands. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity. wikipedia.org This analysis also helps to explain the nature of the gold-ligand bonds in terms of donation and back-donation of electron density. mdpi.com
Table 2: Key Parameters from HOMO-LUMO Analysis
| Parameter | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO; indicates kinetic stability and electronic excitation energy. wikipedia.org |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. |
| Chemical Softness | S | 1 / (2η); reciprocal of hardness, indicates higher reactivity. |
Relativistic Effects in Gold Chemistry
The chemical behavior of heavy elements like gold is significantly influenced by the theory of relativity. Electrons in atoms with high nuclear charge move at speeds approaching the speed of light, leading to a "relativistic" increase in their mass. This phenomenon has profound consequences for gold's electronic structure and, consequently, its chemical properties, distinguishing it from lighter elements like silver and copper. wikipedia.orgresearchgate.netaip.org
Relativistic effects are crucial for accurately describing the properties of this compound. smith.eduacs.org The primary consequences arise from two main phenomena:
Contraction of s and p orbitals: The relativistic mass increase causes the 6s and 6p orbitals of gold to contract and become more stable (lower in energy). This contraction strengthens the covalent bonds that gold forms, as the 6s orbital is heavily involved in bonding. aip.orgsmith.edu For this compound, this results in robust Au-P and Au-C bonds.
Expansion of d and f orbitals: The contracted s and p orbitals more effectively shield the outer d and f orbitals from the nucleus. This reduced nuclear attraction causes the 5d orbitals to expand and become higher in energy and more accessible for bonding. smith.edu
These combined effects explain many of gold's unique characteristics. The energy gap between the 5d and 6s orbitals is reduced, allowing gold to absorb blue light, which gives the metal its characteristic yellow color. wikipedia.orgsmith.edu In terms of reactivity, the high energy of the 5d orbitals and the low energy of the 6s orbital make Au(I) complexes, like this compound, strong Lewis acids, readily interacting with π-systems of molecules like alkynes and allenes. smith.edu The relativistic stabilization of the 6s orbital is also a key factor in the prevalence of the linear, two-coordinate geometry for Au(I) complexes. bohrium.com
Ab Initio Quantum Chemical Calculations
Ab initio methods, which are based on first principles of quantum mechanics without reliance on empirical parameters, are crucial for an accurate description of the electronic properties of gold complexes. nih.govunich.it These calculations can elucidate the nature of the chemical bonds and the distribution of electrons within the molecule.
Theoretical calculations, particularly those employing Density Functional Theory (DFT), reveal significant details about the electronic configuration and bonding in "this compound". The gold(I) center in this complex typically exhibits a linear coordination geometry, with the P-Au-C bond angle approaching 180°. mdpi.com This linearity is a well-known characteristic of d¹⁰ metal complexes and is attributed to the strong relativistic effects in gold, which enhance sd hybridization.
The bonding between the gold atom and the triphenylphosphine and cyanomethyl ligands is characterized by a combination of σ-donation and π-backdonation. nih.govresearchgate.net The primary interaction is σ-donation, where the lone pair of electrons from the phosphorus atom of triphenylphosphine and the carbon atom of the cyanomethyl anion are donated to the empty 6s orbital of the gold(I) ion. nih.gov This is supplemented by a weaker π-backdonation, where electron density from the filled 5d orbitals of gold is donated back into the empty π* antibonding orbitals of the ligands. nih.govresearchgate.net This backdonation strengthens the metal-ligand bonds. nih.gov
Analysis of the frontier molecular orbitals provides further insight into the compound's reactivity:
Highest Occupied Molecular Orbital (HOMO): The HOMO is typically composed of contributions from the gold 5d orbitals and the π orbitals of the ligands. In related gold(I) cyanide complexes, the HOMO has been shown to be a σ-bonding orbital between the gold 6s orbital and the ligand. nih.gov
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is generally located on the ligand frameworks, often having significant π* character from the triphenylphosphine or cyanide groups. researchgate.net
The covalent character of the gold-ligand bonds is significant. Studies on related gold-cyanide and gold-phosphine systems indicate a substantial covalent contribution to the bonding, which is key to the stability of the complex. mdpi.comnih.gov
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| Au-P Bond Length | ~2.25 - 2.30 Å | Indicates a strong covalent interaction between gold and phosphorus. |
| Au-C Bond Length | ~2.00 - 2.05 Å | Reflects the strong σ-donation from the cyanomethyl ligand to the gold center. nih.gov |
| P-Au-C Bond Angle | ~174° - 180° | Confirms the nearly linear geometry characteristic of two-coordinate Au(I) complexes. mdpi.com |
| Nature of HOMO | Mainly Au(5d) and Ligand(π) character | Represents the highest-energy electrons, crucial for electron-donating capabilities. nih.gov |
| Nature of LUMO | Mainly Ligand(π*) character | Represents the lowest-energy empty orbital, key to electron-accepting capabilities. researchgate.net |
Application of Implicit Solvent Models in Computational Chemistry
To understand the chemical behavior of "this compound" in a realistic chemical environment, it is essential to account for the effects of the solvent. Implicit solvent models are a computationally efficient method for this purpose, representing the solvent as a continuous medium with a defined dielectric constant rather than modeling individual solvent molecules. pitt.edumdpi.com
These models, such as the Conductor-like Polarizable Continuum Model (C-PCM) or the Solvation Model based on Density (SMD), create a cavity in the dielectric continuum that matches the shape of the solute molecule. faccts.de The solute polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute's electron density, allowing for the calculation of solvation free energies and the prediction of how a solvent will affect the molecule's structure, stability, and properties. faccts.de
The application of these models is crucial for:
Predicting Stability: Calculating the solvation energy helps determine the thermodynamic stability of the complex in various solvents.
Modeling Reactivity: Solvent effects can significantly alter reaction pathways and activation energies. Implicit models can provide insights into how the solvent medium influences the kinetics and thermodynamics of reactions involving the gold complex.
Interpreting Experimental Data: Spectroscopic properties can be influenced by the solvent. Calculations incorporating implicit solvent models can help reproduce and interpret experimental data, such as UV-Vis spectra, obtained in solution. nih.gov
DFT studies on analogous gold complexes, such as Au(CN)₂⁻, have successfully employed polarizable continuum models to investigate their properties in an aqueous environment, demonstrating the utility of this approach for this class of compounds. researchgate.net
| Model | Abbreviation | Key Feature |
|---|---|---|
| Polarizable Continuum Model | PCM | One of the most widely used models, it creates a solute-shaped cavity and solves electrostatic equations at the boundary. |
| Conductor-like Screening Model | COSMO | Treats the solvent as a conductor, simplifying the electrostatic calculations, which is particularly efficient for polar solvents. |
| Solvation Model based on Density | SMD | A universal solvation model that uses the full solute electron density to compute solvation energy, providing good accuracy across a wide range of solvents. faccts.de |
| Generalized Born Model | GB | An approximation to the Poisson-Boltzmann equation that is computationally faster, often used in molecular dynamics simulations. |
Coordination Chemistry Principles
General Principles of Gold Coordination Chemistry
The coordination chemistry of gold is distinct from that of many other transition metals, largely due to the significant influence of relativistic effects on its electronic structure. These effects lead to a contraction of the s orbitals and an expansion of the d orbitals, which in turn affects the metal's electronegativity, ionization potential, and bonding preferences.
Differentiating Gold Coordination from Other Transition Metals
Gold's coordination chemistry is characterized by a strong preference for linear two-coordinate complexes in its +1 oxidation state, a feature less common among other transition metals which often favor higher coordination numbers. This linearity is a direct consequence of the relativistic stabilization of the 6s orbital and its significant energy separation from the 5d orbitals. Unlike platinum group metals, which readily participate in a wide range of oxidative addition and reductive elimination reactions, gold(I) complexes are generally more resistant to oxidation. The high redox potential of the Au(I)/Au(III) couple makes oxidative addition to gold(I) challenging.
Furthermore, gold exhibits a pronounced "aurophilic" interaction, a tendency for gold(I) centers in complexes to form weak gold-gold bonds, which is a manifestation of relativistic effects and dispersion forces. This interaction is a key feature in the supramolecular chemistry of gold and is not as prevalent or strong in the coordination chemistry of many other transition metals. Gold is also considered a "soft" metal, showing a high affinity for "soft" ligands such as phosphines and thiolates.
Typical Coordination Numbers and Geometries of Gold(I) and Gold(III)
The coordination environment of gold is highly dependent on its oxidation state.
Gold(I): The Au(I) ion has a d¹⁰ electronic configuration, and its complexes are typically two-coordinate with a linear geometry. This arrangement minimizes ligand-ligand repulsion and is electronically favored. While less common, three- and four-coordinate Au(I) complexes are also known, often exhibiting trigonal planar and tetrahedral geometries, respectively. The stability of these higher-coordinate complexes is often dependent on the nature of the ligands and the presence of constraining structural features.
Gold(III): The Au(III) ion has a d⁸ electronic configuration and almost exclusively forms four-coordinate complexes with a square planar geometry. This geometry is a hallmark of d⁸ metal ions and is electronically stabilized by the ligand field.
Interactive Table: Typical Coordination Geometries of Gold
| Oxidation State | d-Electron Count | Common Coordination Number | Predominant Geometry |
|---|---|---|---|
| Au(I) | d¹⁰ | 2 | Linear |
Ligand Design and Influence on Gold Complexes
Role of Triphenylphosphine (B44618) as a Stabilizing and Modulating Ligand
Triphenylphosphine (PPh₃) is a ubiquitous ligand in gold chemistry, valued for its ability to stabilize the gold center. As a strong σ-donor, PPh₃ donates electron density to the gold atom, forming a stable Au-P bond. This σ-donation is critical for stabilizing the electron-deficient gold(I) center and preventing its disproportionation or reduction to metallic gold.
The steric bulk of the three phenyl groups in triphenylphosphine also plays a significant role. This steric hindrance can protect the gold center from unwanted interactions with other molecules, thereby enhancing the kinetic stability of the complex. The electronic properties of the triphenylphosphine ligand can be tuned by modifying the phenyl rings with electron-donating or electron-withdrawing substituents, which in turn modulates the electronic properties and reactivity of the gold complex. The Au-P bond is relatively labile, which allows for ligand exchange reactions, a key aspect of the reactivity of gold-phosphine complexes.
Electronic and Steric Properties of the Cyanomethyl Ligand
The cyanomethyl ligand (⁻CH₂CN) is an anionic ligand that forms a strong covalent bond with the gold center through its carbon atom. The electronic properties of the cyanomethyl ligand are influenced by the strongly electron-withdrawing nitrile (-CN) group. This group imparts a degree of σ-donating ability to the methylene (B1212753) carbon, while also being capable of π-accepting interactions. The cyanide ion (CN⁻) itself is known to be a strong field ligand, capable of both strong σ-donation and π-acceptance nih.govquora.com. The introduction of a methylene spacer in the cyanomethyl ligand modulates these properties, though the fundamental electron-withdrawing nature of the nitrile group remains influential.
From a steric perspective, the cyanomethyl ligand is relatively small and linear, imposing minimal steric hindrance around the gold center. This contrasts with the bulky triphenylphosphine ligand and allows for a stable two-coordinate linear geometry in (Cyanomethyl)(triphenylphosphine)gold.
Impact of Auxiliary Ligands on Complex Stability and Reactivity
For instance, strongly σ-donating auxiliary ligands can increase the electron density on the gold atom, which can influence the lability of the phosphine (B1218219) ligand and the susceptibility of the complex to oxidative addition. Conversely, auxiliary ligands with strong π-accepting properties can decrease the electron density on the gold center, potentially making it more electrophilic and reactive towards nucleophiles.
The stability of gold(I)-phosphine complexes is a balance of these electronic effects and the steric properties of all ligands involved researchgate.net. The choice of auxiliary ligand is a critical aspect of tuning the reactivity of gold(I) complexes for applications in catalysis and materials science nih.govnih.gov. For example, in catalytic cycles, the auxiliary ligand can influence the rate-determining step by modifying the electronic properties of the gold catalyst nih.gov. The stability imparted by ligands like phosphines is crucial for preventing the decomposition of the catalyst during the reaction nih.gov.
Chelating and Bridging Coordination Modes
In coordination chemistry, ligands can bind to metal centers in various ways, fundamentally influencing the resulting complex's geometry and properties. A ligand is termed a chelating ligand when it binds to a single central metal atom through two or more donor atoms, forming a ring-like structure known as a chelate. thecontentauthority.com This "claw-like" binding, often described by the term denticity (e.g., bidentate for two binding sites), typically imparts extra stability to the complex. thecontentauthority.com
Conversely, a bridging ligand is one that connects two or more metal atoms simultaneously. wikipedia.orgbritannica.com This creates polynuclear complexes, where the bridging ligand acts as a linker. wikipedia.org Virtually any ligand with multiple lone pairs can act as a bridge, with common examples including halides (like Cl⁻), cyanide (CN⁻), and various organic molecules. wikipedia.org In chemical nomenclature, a bridging ligand is denoted by the prefix "μ". wikipedia.org
For complexes of the type this compound, the coordination environment is typically linear, two-coordinate at the gold(I) center. wikipedia.orgnih.gov While the cyanomethyl and triphenylphosphine ligands themselves are monodentate and thus terminal (non-bridging), related systems demonstrate how bridging modes can be achieved. Diphosphine ligands, such as bis(diphenylphosphino)methane (dppm), are classic examples of ligands designed to bridge two metal centers. wikipedia.orgnih.gov When dppm connects two Au(I) ions, it can hold them in close proximity, facilitating interactions between the metal centers. nih.gov
Intermetallic Interactions in Gold Clusters and Complexes
Beyond the primary coordinate bonds, weaker interactions between metal centers play a crucial role in the chemistry of gold, particularly in clusters and solid-state structures.
Aurophilicity and Gold-Gold Interactions in Solution and Solid State
The tendency of gold(I) complexes to form weak gold-gold bonds is known as aurophilicity or aurophilic attraction. wikipedia.orgacs.org This phenomenon is a type of metallophilic interaction, an attractive force between closed-shell heavy metal ions. wikipedia.org The interaction is attributed to a combination of dispersion forces and significant relativistic effects that alter the electron orbitals of heavy elements like gold. wikipedia.orgsmith.edu Specifically, the relativistic contraction of the 6s orbital and expansion of the 5d orbitals in gold are considered key factors. wikipedia.orgsmith.edu
Aurophilic interactions are comparable in strength to a hydrogen bond, typically in the range of 7–12 kcal/mol. wikipedia.org The main evidence for these interactions comes from X-ray crystallography, which reveals Au···Au distances shorter than the sum of their van der Waals radii (~3.6 Å). wikipedia.org These interactions are observed in both the solid state and, less commonly, in solution. nih.gov
In the solid state, aurophilic interactions lead to the aggregation of gold complexes into dimers, chains, or more complex networks. mdpi.comrsc.orgmdpi.com For example, cationic gold(I) complexes with two isocyanide ligands have been shown to form extended chains through Au···Au contacts. bohrium.com Even in cases where bulky ligands might hinder association, short intermolecular contacts can be observed. nih.govnih.gov
In solution, the energy of solvation often overcomes the relatively weak energy of aurophilic interactions, making them harder to observe. nih.gov However, for some dinuclear complexes pre-organized by bridging ligands, intramolecular aurophilic interactions can be maintained in solution. wikipedia.orgresearchgate.net Techniques like Pulsed-Field Gradient (PFG) NMR can be used to study the aggregation of gold complexes in solution. mdpi.com
Below is a table summarizing Au···Au distances found in various gold(I) phosphine complexes, illustrating the range of these aurophilic interactions.
| Compound/Complex System | Au···Au Distance (Å) | State | Type of Interaction |
| Dimer of gem-digold(I) complex 2b | 2.877(1) | Solid (Crystal) | Intermolecular |
| (μ-dppm){Au(bipy)}₂₂ | 3.0903(8) | Solid (Crystal) | Intramolecular |
| (μ-dppe){Au(bipy)}₂₂ | 3.249(1) | Solid (Crystal) | Intramolecular |
| Dimer of [(xylylNC){Au(bipy)}]⁺ | 3.2201(6) | Solid (Crystal) | Intermolecular |
| Dimeric gold(I) chloride complex with 1,5-diaza-3,7-diphosphacyclooctane | 2.9977(6) | Solid (Crystal) | Intramolecular |
| Dimeric gold(I) iodide complex with 1,5-diaza-3,7-diphosphacyclooctane | 3.1680(5) | Solid (Crystal) | Intramolecular |
Data compiled from multiple research findings. nih.govmdpi.comnih.gov
Consequences of Aurophilic Interactions on Structure and Reactivity
Aurophilic interactions have profound consequences for the structure, reactivity, and physical properties of gold compounds.
Structural Consequences: The most direct structural consequence is the formation of supramolecular assemblies. Monomeric gold(I) units, which would otherwise be isolated, are often organized into distinct dimeric or polymeric structures in the solid state due to these attractive forces. wikipedia.orgrsc.org This can dictate the entire crystal packing of a compound. rsc.org In dinuclear complexes with bridging ligands, aurophilicity can force the molecule into a specific conformation, such as the "c-clamp-like" structures observed in certain diphosphine gold(I) complexes. nih.govresearchgate.net
Reactivity Consequences: The effect of aurophilicity on reactivity, particularly in catalysis, can be complex. On one hand, the aggregation of catalytically active [L-Au]⁺ species can form less active or even inactive aggregates, which can hinder catalytic efficiency. nih.gov On the other hand, aurophilic interactions are increasingly being used as a tool to drive new types of reactivity and selectivity. nih.gov For instance, the interaction can stabilize reaction intermediates or hold catalytic units in a specific orientation to facilitate a desired transformation. smith.edu
Photophysical Consequences: One of the most studied consequences of aurophilicity is its impact on the luminescence of gold(I) complexes. mdpi.com Many two-coordinate gold(I) complexes are not luminescent in solution but become highly emissive in the solid state or in aggregated forms. nih.govresearchgate.net This phenomenon, known as aggregation-induced emission (AIE), is often directly linked to the formation of Au···Au interactions, which create new excited states. mdpi.com The energy of the emitted light can be sensitive to the precise Au···Au distance, leading to phenomena like mechanochromism and vapochromism, where the emission color changes in response to mechanical grinding or exposure to solvent vapors. mdpi.com However, the presence of an aurophilic interaction does not guarantee luminescence; some three-coordinate gold(I) complexes with short Au-Au bonds have been found to be non-luminescent. nih.govresearchgate.net
Advanced Spectroscopic Characterization Methodologies
In Situ Spectroscopic Monitoring of Reaction Dynamics
In-situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it progresses. This powerful approach provides a continuous stream of data on the concentrations of reactants, intermediates, and products, offering a deeper understanding of reaction mechanisms and kinetics without the need for isolating transient species. mt.comspectroscopyonline.commt.com
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are principal tools for the in-situ monitoring of reactions involving organogold compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The synthesis of (Cyanomethyl)(triphenylphosphine)gold, which can be formed from the reaction of a gold(I) precursor like (Triphenylphosphine)gold(I) chloride with acetonitrile (B52724) in the presence of a strong base, can be monitored in real-time using NMR spectroscopy. researchgate.net Specifically, ³¹P NMR spectroscopy is highly effective for tracking the progress of reactions involving phosphine (B1218219) ligands. researchgate.netresearchgate.net
For instance, the starting material, (Triphenylphosphine)gold(I) chloride, would exhibit a characteristic ³¹P NMR signal. Upon reaction with acetonitrile to form this compound, this signal would shift to a new characteristic resonance for the product. The rate of disappearance of the reactant signal and the appearance of the product signal can be quantified over time to determine the reaction kinetics. The presence of any intermediate species might also be detected as transient signals in the ³¹P NMR spectrum. researchgate.net
Infrared (IR) Spectroscopy: In-situ IR spectroscopy, often utilizing attenuated total reflectance (ATR) probes, can be employed to monitor the formation of the cyanomethyl ligand. The nitrile (C≡N) stretching frequency is a strong and distinct vibrational mode in the IR spectrum. The appearance and growth of the characteristic nitrile peak would signify the formation of this compound. This technique is particularly useful for tracking changes in functional groups and can provide complementary kinetic data to NMR studies. mt.com
A hypothetical reaction monitoring scenario is presented in the table below, illustrating the expected spectroscopic changes during the formation of this compound.
| Time (minutes) | Reactant ³¹P Signal Intensity (Normalized) | Product ³¹P Signal Intensity (Normalized) | Product IR ν(C≡N) Absorbance (Arbitrary Units) |
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.75 | 0.25 | 0.28 |
| 30 | 0.30 | 0.70 | 0.75 |
| 60 | 0.05 | 0.95 | 0.98 |
| 120 | <0.01 | >0.99 | 1.00 |
Advanced NMR Techniques for Detailed Structural Assignment
While one-dimensional (1D) NMR provides essential information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are indispensable for unambiguously determining the complex connectivity of molecules like this compound.
Correlation SpectroscopY (COSY): This homonuclear correlation experiment reveals scalar couplings between protons (¹H-¹H). In the case of this compound, a COSY spectrum would be used to confirm the connectivity within the phenyl rings of the triphenylphosphine (B44618) ligand, showing correlations between adjacent aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. For this compound, an HSQC or HMQC spectrum would show correlations between the protons of the cyanomethyl group and its corresponding carbon atom, as well as between the aromatic protons of the triphenylphosphine ligand and their directly attached carbon atoms. This provides a direct map of all C-H bonds in the molecule.
The following table provides a hypothetical summary of expected 2D NMR correlations for the key structural fragments of this compound.
| Proton (¹H) Signal | COSY Correlation(s) | HSQC/HMQC Correlation (¹³C) | HMBC Correlation(s) (¹³C) |
| CH₂ (cyanomethyl) | - | C (cyanomethyl) | C (cyano), C (ipso-phenyl of PPh₃) |
| H (ortho-phenyl of PPh₃) | H (meta-phenyl) | C (ortho-phenyl) | C (ipso-phenyl), C (meta-phenyl) |
| H (meta-phenyl of PPh₃) | H (ortho-phenyl), H (para-phenyl) | C (meta-phenyl) | C (ortho-phenyl), C (ipso-phenyl) |
| H (para-phenyl of PPh₃) | H (meta-phenyl) | C (para-phenyl) | C (meta-phenyl) |
Variable Temperature and Concentration-Dependent Spectroscopic Studies
Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in solution, such as ligand exchange, fluxional behavior, and intermolecular interactions. duke.edursc.org For gold(I) complexes, which are often involved in dynamic equilibria, VT-NMR can provide valuable insights into their solution behavior. researchgate.net
In the context of this compound, VT-NMR studies could be employed to investigate several potential dynamic phenomena:
Ligand Exchange: By monitoring the NMR spectra at different temperatures, it is possible to study the exchange of the triphenylphosphine or cyanomethyl ligands with other species in solution. At low temperatures, distinct signals for the complexed and free ligands might be observed, which could coalesce into a single time-averaged signal at higher temperatures as the rate of exchange increases.
Fluxional Processes: Some organometallic complexes exhibit fluxionality, where different parts of the molecule interchange their positions. While less likely for a simple linear complex like this compound, VT-NMR is the primary tool for investigating such processes. For instance, in more complex gold phosphine clusters, VT ³¹P NMR has been used to resolve distinct gold-phosphine environments at low temperatures that appear as a single resonance at room temperature due to rapid exchange. nih.gov
Aggregation and Ion Pairing: Concentration-dependent NMR studies can reveal information about intermolecular interactions. Changes in chemical shifts upon varying the concentration of the complex can indicate the formation of aggregates or ion pairs in solution. For cationic gold(I) complexes, NMR diffusion measurements have been used to study the effects of counterions and solvent on the solution structure. mdpi.com
The table below illustrates a hypothetical VT-NMR experiment to probe ligand exchange, showing the expected changes in the ³¹P NMR spectrum.
| Temperature (°C) | Appearance of ³¹P NMR Spectrum | Inferred Exchange Rate |
| -60 | Sharp, distinct signals for complexed and free PPh₃ | Slow |
| 0 | Broadened signals | Intermediate |
| 60 | Single, sharp, time-averaged signal | Fast |
Catalytic Applications and Reaction Development
Role of (Cyanomethyl)(triphenylphosphine)gold and Related Species in Homogeneous Gold Catalysis
Homogeneous gold catalysis has become a powerful tool in organic synthesis, primarily due to the ability of gold(I) complexes to act as soft and carbophilic Lewis acids, activating unsaturated carbon-carbon bonds towards nucleophilic attack under mild conditions. nih.govnih.govfrontiersin.org Within this field, this compound, Ph₃PAuCH₂CN, and its related cationic species [Ph₃PAu]⁺, play a significant role as catalyst precursors. The triphenylphosphine (B44618) ligand is one of the most widely used in gold catalysis, contributing to the stability and reactivity of the catalytic species. nih.gov
The central theme in homogeneous gold catalysis is the activation of π-systems like alkynes, allenes, and alkenes. mdpi.com Cationic gold(I) species, generated from precursors such as this compound, coordinate to the C-C multiple bond. This coordination renders the unsaturated system electrophilic and susceptible to attack by a wide range of nucleophiles. nih.govnih.gov This process, known as π-activation, is the initiating step in a vast number of gold-catalyzed transformations. nih.gov
The interaction between the gold(I) center and the π-ligand is characterized by a synergistic effect. The ligand-gold fragment, [L-Au]⁺, acts as a π-acid, accepting electron density from the filled π-orbitals of the alkyne or allene. This back-donation from the gold d-orbitals to the π*-antibonding orbitals of the unsaturated substrate is minimal, leading to a net polarization of the C-C multiple bond and making it highly electrophilic.
Theoretical and experimental studies have shown that gold binds more strongly to π-ligands compared to silver with the same phosphine (B1218219) ligand, resulting in more effective activation of the unsaturated bond. nih.gov The general mechanism for a gold-catalyzed nucleophilic functionalization of an alkyne is depicted below:
| Step | Description |
| 1. Coordination | The cationic gold(I) catalyst, [L-Au]⁺, coordinates to the alkyne π-system. |
| 2. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the activated alkyne in an anti-fashion. |
| 3. Protodeauration | The resulting vinyl-gold intermediate undergoes protonolysis to release the product and regenerate the active gold catalyst. |
This fundamental mechanism of π-activation underpins the diverse reactivity observed in gold catalysis, including cyclizations, isomerizations, and intermolecular additions. mdpi.com
This compound belongs to the class of Au(I) complexes that serve as precursors to the catalytically active species. researchgate.net In gold(I) catalysis, precatalysts are typically of the type L-Au-X, where L is a stabilizing ligand (e.g., triphenylphosphine) and X is a leaving group (e.g., cyanomethyl, chloride, or acetate). researchgate.net The cyanomethyl group in Ph₃PAuCH₂CN can be considered a leaving group that, upon activation, generates the cationic [Ph₃PAu]⁺ species required for catalysis.
The development of gold catalysts has seen a significant focus on tuning the electronic and steric properties of the ancillary ligand 'L'. While triphenylphosphine is a foundational ligand, a wide array of phosphines, N-heterocyclic carbenes (NHCs), and other ligands have been explored to modulate the reactivity and selectivity of the gold catalyst. nih.gov For instance, highly sterically demanding phosphine ligands can enhance catalyst stability and facilitate challenging transformations by minimizing side reactions. The choice of ligand directly influences the electrophilicity of the gold center and, consequently, its catalytic activity. nih.gov
To generate the catalytically active, two-coordinate cationic gold(I) complex, [L-Au]⁺, from a neutral precatalyst like L-Au-X, the X group must be removed. researchgate.net A common and effective strategy is halide abstraction using a silver salt with a non-coordinating anion, such as AgSbF₆, AgBF₄, or AgOTf. nih.gov
For a precursor like (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl), which is closely related to the cyanomethyl derivative, the activation process is as follows:
Ph₃PAuCl + AgY → [Ph₃PAu]⁺Y⁻ + AgCl(s) (where Y = SbF₆, BF₄, OTf)
The precipitation of insoluble silver chloride (AgCl) drives the reaction forward, providing a clean solution of the active cationic gold catalyst. nih.gov This in situ generation of the active catalyst is a widely employed technique in homogeneous gold catalysis. nih.gov The choice of the silver salt, and thus the counter-anion (Y⁻), can also influence the course and efficiency of the catalytic reaction.
Specific Catalytic Transformations
The π-activation capabilities of catalysts derived from this compound and related precursors are harnessed in a variety of synthetic transformations, particularly in the construction of complex cyclic structures.
Gold(I) catalysts are exceptionally effective in promoting cycloisomerization reactions of enynes, dienynes, and allenynes, providing atom-economical pathways to carbo- and heterocycles. nih.govnih.gov These reactions proceed through an intramolecular nucleophilic attack on the gold-activated π-system. frontiersin.org
A notable example is the gold-catalyzed cycloisomerization of 1,5-allenynes. In a study, the tris(triphenylphosphinegold) oxonium tetrafluoroborate complex, [(Ph₃PAu)₃O]BF₄, which contains the [Ph₃PAu]⁺ unit, was found to catalyze the rearrangement of 1,5-allenynes into cross-conjugated trienes. nih.govnih.govresearchgate.net The reaction is proposed to proceed through the activation of the alkyne, followed by an intramolecular ene reaction. nih.gov
| Substrate Type | Catalyst System | Product Type | Reference |
| 1,5-Allenynes | [(Ph₃PAu)₃O]BF₄ | Cross-conjugated trienes | nih.govnih.gov |
| 1,6-Enynes | [Ph₃PAu]⁺ generated from Ph₃PAuCl/AgSbF₆ | Bicyclic compounds | nih.gov |
| Dienes and Allenes | Gold(I) complexes with various phosphine ligands | [4+2] or [4+3] cycloadducts | escholarship.org |
The reactivity and the reaction pathway in these cycloisomerizations can be highly dependent on the nature of the gold catalyst, including the ligands and counter-ions, as well as the substrate structure. nih.govescholarship.org
Hydroarylation, the addition of an aromatic C-H bond across a C-C multiple bond, is a powerful method for forming C-C bonds. Gold(I) catalysts have emerged as effective promoters of intramolecular hydroarylation reactions, particularly with allenes. nih.govnih.gov
In these reactions, a cationic gold(I) species activates the allene moiety, making it susceptible to intramolecular attack by the tethered arene nucleophile. This process typically occurs in an exo fashion to yield vinyl-substituted benzocycles. nih.govnih.gov While a variety of gold(I) catalysts can be used, phosphite gold(I) monocations have been shown to be particularly effective for this transformation. nih.govnih.gov The general principle of π-activation by the [L-Au]⁺ species remains the core mechanistic feature.
| Alkene/Allene Substrate | Arene Nucleophile | Catalyst Type | Product |
| 4-Allenyl arenes | Tethered aromatic ring | Gold(I) monocations | Vinyl-substituted benzocycles |
The reaction is tolerant of various functional groups and can often be performed under mild conditions, such as at room temperature and in unpurified solvents. nih.govnih.gov
Based on a thorough review of the available scientific literature, there is no specific information regarding the use of the chemical compound "this compound" for the catalytic applications outlined in your request. The research literature extensively covers gold catalysis for C-C bond formation and the synthesis of complex molecules; however, these studies predominantly utilize other gold(I) precursors, most commonly (Triphenylphosphine)gold(I) chloride, often activated with silver salts.
The specific compound "this compound" is mentioned in the context of its synthesis, but its subsequent application as a catalyst for C-C bond forming processes, its use in the construction of complex molecular architectures, and detailed mechanistic studies of its catalytic activity are not described in the available research.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline for this particular compound. Any attempt to do so would involve unsupported speculation about its catalytic behavior, rather than reporting established research findings.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ³¹P NMR confirm ligand coordination. For example, the ³¹P signal shifts upfield (~30–35 ppm) compared to free PPh₃ (~−5 ppm) due to Au-P bonding .
- X-ray Crystallography : Resolves linear vs. bent coordination geometries. Au–C(cyanomethyl) bond lengths typically range 1.95–2.05 Å, consistent with Au(I) complexes .
- IR Spectroscopy : C≡N stretches (2150–2200 cm⁻¹) validate cyanomethyl ligand integrity .
How does the coordination geometry of this compound impact its reactivity in catalytic applications?
Advanced
Linear Au(I) geometries (common in monodentate ligands) favor oxidative addition steps in cross-coupling reactions, while bent geometries (e.g., with bidentate ligands) may stabilize intermediates. For example:
- Linear coordination (as in ClAuPPh₃) enhances electrophilicity at the Au center, promoting transmetallation with organozinc reagents .
- Steric effects : Bulky cyanomethyl groups may hinder substrate access, reducing catalytic turnover. Comparative studies with methyl- or aryl-substituted analogs are recommended .
What strategies optimize this compound’s stability in aqueous or biological media?
Q. Advanced
- Ligand modification : Introducing hydrophilic groups (e.g., sulfonate) on PPh₃ improves solubility. Evidence from triphenylphosphine-gold nanoparticles shows aqueous stability via microwave-assisted synthesis in water .
- Encapsulation : Polymeric matrices (e.g., PEG) prevent aggregation and Au(I) → Au(0) reduction. In vivo studies demonstrate enhanced bioavailability for photothermal chemotherapy applications .
How do contradictory reports on the antitumor activity of Au(I) complexes inform experimental design?
Advanced
Discrepancies arise from:
- Ligand lability : Cyanomethyl ligands may dissociate in biological media, altering mechanism of action. Stability assays (e.g., ICP-MS for Au release) are critical .
- Cellular uptake : Fluorescently tagged analogs (e.g., BODIPY-conjugated PPh₃) track intracellular localization .
- Redox activity : Compare ROS generation in cancer vs. normal cells using DCFH-DA probes .
What are the decomposition pathways of this compound under thermal or photolytic conditions?
Q. Advanced
- Thermal decomposition : At >200°C, Au–C bond cleavage releases cyanomethyl radicals, detectable via EPR. Residual PPh₃ may form Au nanoparticles .
- Photolysis : UV irradiation induces ligand-to-metal charge transfer, generating Au(0) colloids. Monitor via UV-Vis (surface plasmon resonance at ~520 nm) .
How do steric and electronic effects of substituents on PPh₃ influence catalytic efficiency?
Q. Advanced
- Electron-withdrawing groups (e.g., p-CF₃ on PPh₃) increase Au(I) electrophilicity, accelerating oxidative addition but risking over-stabilization of intermediates .
- Steric bulk : Ortho-substituted PPh₃ derivatives (e.g., o-biphenyl) restrict substrate approach, reducing turnover but improving selectivity .
What analytical challenges arise in quantifying ligand exchange kinetics in Au(I) complexes?
Q. Advanced
- Competing equilibria : Use stopped-flow UV-Vis to track fast exchanges (millisecond timescale) .
- Isotopic labeling : ¹³C-enriched cyanomethyl ligands enable precise NMR monitoring of exchange rates .
How can computational methods (DFT, MD) predict the reactivity of this compound?
Q. Advanced
- DFT : Models Au–ligand bond dissociation energies to prioritize stable ligands .
- Molecular Dynamics : Simulates solvent effects on ligand lability in biological environments .
What are the best practices for handling air- and moisture-sensitive Au(I) complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
